
1-Methanesulfonyl-6-nitroindoline
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Description
1-Methanesulfonyl-6-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methanesulfonyl-6-nitroindoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nitro-group introduction via nitration of indoline precursors, followed by methanesulfonylation. Key variables include solvent polarity (e.g., dichloromethane for nitration ), temperature control (0–5°C to minimize side reactions ), and catalyst selection (e.g., palladium for cross-coupling steps ). Yield optimization requires iterative testing of stoichiometry and purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group deshielding effects .
- IR : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of nitro and sulfonyl moieties .
Q. What stability challenges arise during storage of nitro-substituted indoline derivatives, and how can they be mitigated?
- Methodology : Nitro groups are prone to photodegradation; stability assays under UV/visible light (300–500 nm) should be conducted . Use amber vials and inert atmospheres (argon) for storage. Monitor decomposition via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do electronic effects of the nitro and methanesulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Computational modeling (DFT) can predict electron density distribution at reactive sites (e.g., C-3 or C-5 positions). Compare experimental results with theoretical calculations using software like Gaussian . Kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) reveal substituent-directed regioselectivity .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Data Triangulation : Compare enzyme inhibition (e.g., kinase assays ) with cell-based viability assays (MTT tests) .
- Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent DMSO concentration ).
- Reproducibility Checks : Adopt open-data practices to validate results across labs .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced target selectivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano or halogen groups) and assess activity via high-throughput screening .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or HDACs ).
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using MOE software .
Q. What are the best practices for interpreting contradictory spectroscopic data in nitro-sulfonyl indoline derivatives?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) .
- Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., CCDC deposition ).
- Dynamic NMR : Investigate conformational flexibility causing signal splitting .
Q. Methodological Frameworks
Q. How should researchers design dose-response experiments to evaluate the toxicity profile of this compound?
- Methodology :
- In Vitro : Use logarithmic concentration ranges (1 nM–100 µM) in cell lines (HEK293, HepG2) with controls for solvent cytotoxicity .
- In Vivo : Apply OECD guidelines for acute toxicity testing in rodent models, monitoring hematological and histological endpoints .
Q. What computational tools are most effective for predicting the metabolic pathways of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .
- Metabolite Identification : Combine LC-MS/MS data with in silico fragmentation tools (e.g., MetFrag ).
Q. Data Management & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?
- Methodology :
- Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .
- Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .
Q. Tables
Q. Table 1: Key Synthetic Parameters for this compound
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 65 | ≥95% | |
Sulfonylation | CH₃SO₂Cl, Et₃N, DCM | 78 | ≥98% |
Q. Table 2: Common Analytical Challenges & Solutions
Challenge | Solution | Technique | Reference |
---|---|---|---|
Signal overlap in NMR | 2D HSQC/COSY | NMR | |
Photodegradation | Amber vial storage | HPLC |
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-methylsulfonyl-6-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
NOPGJGWFMCFSOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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